molecular formula C15H14F3NO3 B2802781 N-(3-(furan-3-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzamide CAS No. 1428371-76-9

N-(3-(furan-3-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzamide

Cat. No. B2802781
CAS RN: 1428371-76-9
M. Wt: 313.276
InChI Key: VLDYFWBAKDMSTL-UHFFFAOYSA-N
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Description

N-(3-(furan-3-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential as an immunomodulator and anti-cancer agent. FTY720 was first synthesized in 1992 by scientists at the University of Basel, Switzerland. Since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Bioactive Furan Derivatives in Medicinal Chemistry

Furan derivatives have demonstrated significant importance in medicinal chemistry, especially in the synthesis of bioactive molecules. These compounds, including furan-2-yl and furan-3-yl substituents, play a critical role in the design of drugs with optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The bioisosteric replacement of aryl substituents with heteroaryl ones, such as furan, has been assessed for activity improvement compared to their aryl counterparts. The research covers various classes of compounds, including 5-heteroaryl-2'-deoxyuridines, 8-heteroaryl-2,9-disubstituted adenine derivatives, and others, highlighting the furan ring's potential in enhancing biological activity and selectivity (Ostrowski, 2022).

Furan Derivatives from Biomass

The conversion of plant biomass to furan derivatives, such as 5-Hydroxymethylfurfural (HMF), represents a sustainable approach to accessing a new generation of polymers, functional materials, and fuels. These derivatives serve as a bridge between renewable biomass resources and valuable chemicals or materials, providing a pathway for the development of a bio-based economy. The research in this field explores the synthesis of HMF from hexose carbohydrates and lignocellulose, highlighting the potential of furan derivatives in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Arylmethylidenefuranones in Organic Synthesis

Arylmethylidenefuranones have been investigated for their reactions with C- and N-nucleophiles, demonstrating the versatility of furanones in organic synthesis. These compounds can produce a wide range of cyclic and heterocyclic molecules, including amides, pyrrolones, and benzofurans. The direction of these reactions is influenced by the structure of the reagents and the reaction conditions, underscoring the synthetic utility of furan derivatives in creating pharmacologically active compounds (Kamneva, Anis’kova, & Egorova, 2018).

Furanic Platforms for Biofuels and Chemicals

The chemical conversion of biomass to furanic compounds, such as HMF, is pivotal for producing biofuels and biorefinery intermediates. This process aims to utilize carbohydrate biomass feedstocks efficiently, leading to the generation of diesel-range biofuel intermediates through reactions like benzoin condensation and Diels–Alder reactions. These studies provide insights into the potential of furanic derivatives in creating sustainable energy solutions and the critical role of catalysts in optimizing these processes (James et al., 2010).

properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c16-15(17,18)12-3-1-2-10(8-12)14(21)19-6-4-13(20)11-5-7-22-9-11/h1-3,5,7-9,13,20H,4,6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDYFWBAKDMSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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